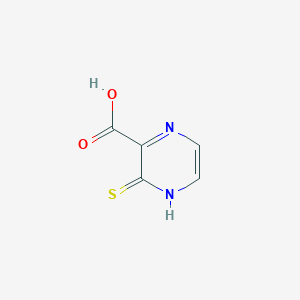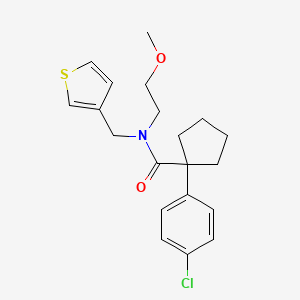
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is a chemical compound with the molecular formula C11H13BrO3S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate consists of an ethyl group, a bromo group, a hydroxy group, a methyl group, and a methylsulfanyl group attached to a benzenecarboxylate core .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds : This compound has been used in the synthesis of complex organic molecules. For instance, Pokhodylo and Obushak (2019) demonstrated its application in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound with potential applications in pharmaceuticals and materials science (Pokhodylo & Obushak, 2019).
Crystallography and Structural Analysis : Research by Choi et al. (2009) focused on the crystal structure of a related compound, providing insights into its molecular interactions and structural properties, which are essential for understanding its behavior in various applications (Choi et al., 2009).
Synthetic Methodology Development : The compound has been used in the development of new synthetic methodologies. For example, Petrov et al. (2021) utilized it in the synthesis and aromatization of ethyl esters of cis-4-(Methanesulfonyl)-cis-5-arylprolines (Petrov, Kalyazin, & Somov, 2021).
Chemical Transformation Studies : Studies like those conducted by Chapman et al. (1971) have explored the chemical transformation of ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate into various derivatives, enhancing our understanding of its chemical reactivity and potential for generating new compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Pharmacological Research : While this response excludes information related to drug use and dosage, it's worth noting that derivatives of this compound have been investigated for potential pharmacological applications. For example, Gokulan et al. (2012) studied the analgesic and anti-inflammatory activities of related compounds (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Multistep Synthesis Processes : Complex multistep synthesis processes, such as those described by And and McKee (1979), also utilize this compound as a key intermediate or starting material, highlighting its versatility in organic synthesis (And & McKee, 1979).
Propriétés
IUPAC Name |
ethyl 5-bromo-2-hydroxy-3-methyl-4-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-4-15-11(14)7-5-8(12)10(16-3)6(2)9(7)13/h5,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZHRRKMPIREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1O)C)SC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)





![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)
![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)
![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)